molecular formula C8H15F2N B1435637 (3,3-Difluorocycloheptyl)methanamine CAS No. 1803607-86-4

(3,3-Difluorocycloheptyl)methanamine

Cat. No.: B1435637
CAS No.: 1803607-86-4
M. Wt: 163.21 g/mol
InChI Key: HXCVLHFQWIJTIL-UHFFFAOYSA-N
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Description

(3,3-Difluorocycloheptyl)methanamine is a chemical compound with the molecular formula C8H15F2N It is characterized by the presence of a cycloheptyl ring substituted with two fluorine atoms at the 3-position and an amine group attached to a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluorocycloheptyl)methanamine typically involves the introduction of fluorine atoms into a cycloheptyl ring followed by the attachment of a methanamine group. One common method involves the difluoromethylation of cycloheptanone, followed by reductive amination to introduce the amine group. The reaction conditions often require the use of difluoromethylation reagents and catalysts to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluorocycloheptyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

(3,3-Difluorocycloheptyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,3-Difluorocycloheptyl)methanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Difluorocyclohexyl)methanamine
  • (3,3-Difluorocyclooctyl)methanamine
  • (3,3-Difluorocyclopentyl)methanamine

Uniqueness

(3,3-Difluorocycloheptyl)methanamine is unique due to its specific ring size and substitution pattern. The presence of two fluorine atoms at the 3-position of the cycloheptyl ring imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(3,3-difluorocycloheptyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N/c9-8(10)4-2-1-3-7(5-8)6-11/h7H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCVLHFQWIJTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC(C1)CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,3-Difluorocycloheptyl)methanamine
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(3,3-Difluorocycloheptyl)methanamine
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(3,3-Difluorocycloheptyl)methanamine
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Reactant of Route 6
(3,3-Difluorocycloheptyl)methanamine

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